3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine (position 3), a trifluoromethyl group (position 5), and a phenoxy group (position 2). The phenoxy moiety is further functionalized with a 1H-pyrazole ring at the para position. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-2-[4-(1H-pyrazol-5-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-12-7-10(15(17,18)19)8-20-14(12)23-11-3-1-9(2-4-11)13-5-6-21-22-13/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOPHXDAKWJXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine, which can be achieved through the chlorination of 5-(trifluoromethyl)-2-pyridine . The next step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an appropriate diketone . Finally, the phenyl ether linkage is formed through an etherification reaction, typically using a phenol derivative and a suitable leaving group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and etherification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dechlorinated or defluorinated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have highlighted the anticancer properties of compounds containing trifluoromethyl pyridine derivatives. For instance, novel derivatives were synthesized and tested for their efficacy against several cancer cell lines including PC3, K562, Hela, and A549. These studies indicated that certain derivatives exhibited promising cytotoxic effects, although they were less effective than established chemotherapeutics like doxorubicin .
Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Research indicates that derivatives similar to 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine possess antifungal activity against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The bioassays demonstrated effective inhibition rates comparable to traditional antifungal agents .
Agricultural Applications
Insecticidal Properties : The compound's derivatives have been evaluated for their insecticidal activities. Studies have shown moderate effectiveness against pests such as Mythimna separata and Spodoptera frugiperda, indicating that these compounds could be developed into new insecticides .
Fungicides : In agricultural settings, the antifungal properties of these compounds can be harnessed to develop new fungicides. The ability to inhibit fungal growth at low concentrations makes these compounds attractive for use in crop protection strategies .
Material Science Applications
Polymeric Materials : The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has shown that such incorporation can enhance the thermal and mechanical properties of the resulting materials, making them suitable for advanced applications in coatings and composites .
Case Studies
- Synthesis and Characterization : A series of trifluoromethyl pyrimidine derivatives were synthesized through a four-step reaction process. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed their structures and purity . The synthesized compounds were then subjected to biological testing to evaluate their anticancer and antimicrobial activities.
- Field Trials for Agricultural Use : Field trials were conducted to assess the efficacy of these compounds as insecticides. Results indicated a significant reduction in pest populations when treated with formulations containing this compound derivatives, supporting their potential use in sustainable agriculture practices .
Summary of Findings
The applications of this compound span multiple fields including:
| Application Area | Specific Uses | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |
| Antimicrobial agents | Inhibitory effects on fungal pathogens | |
| Agricultural Science | Insecticides | Moderate efficacy against key agricultural pests |
| Fungicides | Comparable efficacy to traditional fungicides | |
| Material Science | Polymer enhancement | Improved thermal/mechanical properties |
Mechanism of Action
The mechanism of action of 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Variations and Physical Properties
| Compound ID | Phenoxy Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | 4-(1H-pyrazol-3-yl) | Not Reported | Not Reported |
| 7e | 3-nitro-4-(4-trifluoromethoxy benzyl) | 122.1–124.8 | 71.8 |
| 7f | 3-trifluoromethyl-4-(4-trifluoromethoxy benzyl) | 73.3–75.1 | 40.8 |
| 7j | 4-(3-chloro-4-trifluoromethoxy benzyl) | 62.3–64.0 | 91.5 |
- Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds like 7e (nitro) and 7f (trifluoromethyl) exhibit higher melting points (122–124°C and 73–75°C, respectively) compared to 7j (62–64°C), suggesting EWGs enhance crystallinity .
- Synthetic Yield : The high yield of 7j (91.5%) indicates that chloro-trifluoromethoxy benzyl groups may facilitate efficient coupling reactions, whereas bulky groups (e.g., trifluoromethyl in 7f) reduce yields (40.8%) .
- Target Compound Uniqueness : The pyrazole substituent in the target compound distinguishes it from ’s benzyl-linked derivatives. Pyrazole’s hydrogen-bonding capacity could improve target binding in biological systems .
Industrial Herbicide Analogues
describes Haloxyfop Ethoxy Ethyl , a herbicide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. Unlike the target compound, Haloxyfop incorporates a propionic acid side chain ethoxylated to enhance solubility and systemic transport in plants. This highlights how pyridine core modifications dictate application:
Patent-Based Complex Derivatives
and disclose advanced structures like 4-[2,3-difluoro-4-[[...]phenoxy]butanoic acid and (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[...]-amine. These compounds integrate diazaspiro or benzimidazole moieties, enabling multi-target inhibition (e.g., kinase or enzyme antagonism).
Pyrazole-Containing Analogues
lists 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione , which shares a pyrazole-phenyl motif but replaces the pyridine core with a thiazolidinedione ring. This substitution drastically alters electronic properties, rendering it more polar and suitable for pharmaceutical use (e.g., antidiabetic agents) versus agrochemical applications .
Research Implications and Data Gaps
- Bioactivity : Pyrazole’s nitrogen-rich structure could enhance herbicidal potency by interacting with acetolactate synthase (ALS) enzymes, a common target in ’s derivatives .
- Safety Profile: ’s safety data for a chloro-aniline pyridine derivative (CAS 87170-48-7) suggests that amino groups increase toxicity risks. The target compound’s pyrazole may mitigate this via metabolic stability .
Biological Activity
3-Chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant experimental findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a chloro group, a trifluoromethyl group, and a pyrazole moiety, which are known to influence biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes. Studies indicate that derivatives with similar structures show selective COX-2 inhibition, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes or inhibit essential metabolic pathways within bacteria .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes effectively. The selectivity index for COX-2 over COX-1 has been reported to be high, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-Chloro Compound | 0.034 | 0.010 | 3.4 |
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of the compound. In carrageenan-induced paw edema models, significant reductions in swelling were observed at doses comparable to standard treatments like diclofenac.
| Treatment | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| 3-Chloro Compound | 50 | 78.9 |
| Diclofenac | 50 | 82.8 |
Toxicology Studies
Toxicological assessments indicate that the compound exhibits a favorable safety profile, with LD50 values exceeding 2000 mg/kg in rodent models, suggesting low acute toxicity .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Anti-inflammatory Efficacy : A study involving the administration of the compound in rats showed significant anti-inflammatory effects with minimal gastric irritation compared to traditional NSAIDs .
- Microbial Inhibition : Research indicated that derivatives of this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc).
- Monitor reaction progress using TLC or HPLC.
Basic: How can the compound’s structure and purity be validated?
Answer:
Use a combination of:
- Spectroscopy :
- Crystallography : Single-crystal XRD (using SHELX programs) resolves bond angles/geometry .
- Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
Advanced: What strategies improve regioselectivity during pyrazole coupling or phenoxy substitution?
Answer:
- Directing Groups : Use meta-directing groups (e.g., -CF₃) on pyridine to guide phenoxy substitution to the 2-position .
- Catalytic Systems : Employ Pd/XPhos catalysts for Suzuki coupling to minimize steric hindrance at the pyrazole’s 3-position .
- Temperature Control : Lower temperatures (40–60°C) reduce side reactions during SNAr .
Q. Example Optimization Table :
| Reaction Step | Optimal Conditions | Yield (%) |
|---|---|---|
| Phenoxy Substitution | K₂CO₃, DMF, 90°C, 12h | 78 |
| Pyrazole Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 8h | 65 |
Advanced: How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. herbicidal efficacy)?
Answer:
- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify IC₅₀ values. For example, herbicidal activity may dominate at lower doses (<10 µM) .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., ALS for herbicides) vs. bacterial growth assays to differentiate mechanisms .
- Structural Analogs : Compare activity with derivatives lacking the pyrazole group to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
